molecular formula C18H19N3O3S2 B13809568 Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-

Cat. No.: B13809568
M. Wt: 389.5 g/mol
InChI Key: ABJUMMUXBKNDPE-UHFFFAOYSA-N
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Description

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)- is a complex organic compound with a unique structure that includes a thieno[2,3-D]pyrimidine core

Preparation Methods

The synthesis of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)- typically involves multiple steps. The synthetic route often starts with the preparation of the thieno[2,3-D]pyrimidine core, followed by the introduction of the acetamide and ethoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-D]pyrimidine derivatives, which share the core structure but differ in their substituents. These compounds may have similar or distinct properties and applications. The uniqueness of Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)- lies in its specific substituents, which confer unique chemical and biological properties .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O3S2/c1-4-24-13-8-6-5-7-12(13)19-14(22)9-25-18-20-16(23)15-10(2)11(3)26-17(15)21-18/h5-8H,4,9H2,1-3H3,(H,19,22)(H,20,21,23)

InChI Key

ABJUMMUXBKNDPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2

Origin of Product

United States

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